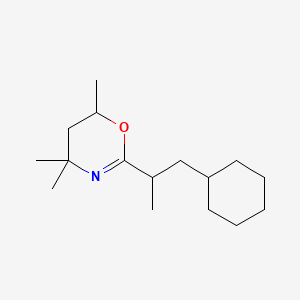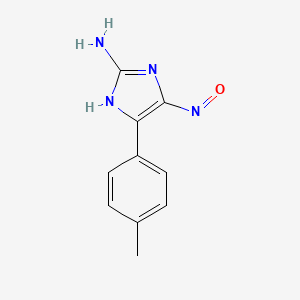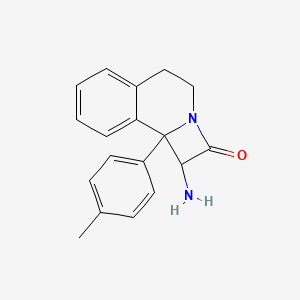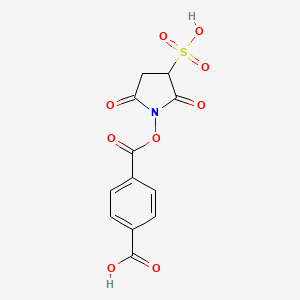
2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is a chemical compound with a complex structure that includes a cyclohexyl group, a methylethyl group, and a dihydro-4H-1,3-oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced analytical techniques, such as chromatography and spectroscopy, is essential to monitor the reaction progress and verify the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Catalysts: Transition metal catalysts like palladium or platinum
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine include:
- 2-(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide
- 2-Cyclohexyl-1-methylethylamine
Uniqueness
What sets this compound apart from similar compounds is its unique structural features, such as the presence of the dihydro-4H-1,3-oxazine ring and the specific arrangement of functional groups
Propiedades
Número CAS |
41625-76-7 |
|---|---|
Fórmula molecular |
C16H29NO |
Peso molecular |
251.41 g/mol |
Nombre IUPAC |
2-(1-cyclohexylpropan-2-yl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C16H29NO/c1-12(10-14-8-6-5-7-9-14)15-17-16(3,4)11-13(2)18-15/h12-14H,5-11H2,1-4H3 |
Clave InChI |
OWVAIECJLPGTET-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N=C(O1)C(C)CC2CCCCC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12814315.png)
![2-Hydroxy-4-[[4-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid](/img/structure/B12814320.png)
![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)



